2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mycobactin-IN-1 is a pyrazoline analogue that functions as an inhibitor of mycobactin biosynthesis in mycobacteria. It specifically binds to salicyl-adenosine monophosphate ligase, a key enzyme in the mycobactin biosynthetic pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mycobactin-IN-1 involves the preparation of pyrazoline analogues. The general synthetic route includes the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under controlled conditions . The reaction typically proceeds through a cyclization process, forming the pyrazoline ring structure.
Industrial Production Methods: Industrial production of Mycobactin-IN-1 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions: Mycobactin-IN-1 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. It binds to the salicyl-adenosine monophosphate ligase enzyme, inhibiting its activity .
Common Reagents and Conditions: The synthesis of Mycobactin-IN-1 involves reagents such as hydrazine derivatives and α,β-unsaturated carbonyl compounds. The reaction conditions typically include controlled temperatures and solvents like ethanol or methanol .
Major Products Formed: The primary product of the synthesis is the pyrazoline analogue, Mycobactin-IN-1. No significant by-products are typically formed under optimized reaction conditions .
Scientific Research Applications
Mycobactin-IN-1 has several scientific research applications, including:
Mechanism of Action
Mycobactin-IN-1 exerts its effects by binding to the salicyl-adenosine monophosphate ligase enzyme, which is crucial for mycobactin biosynthesis. This binding inhibits the enzyme’s activity, thereby disrupting the biosynthesis of mycobactin, an essential siderophore for iron acquisition in mycobacteria . The inhibition of mycobactin biosynthesis ultimately leads to impaired iron uptake and reduced mycobacterial growth .
Comparison with Similar Compounds
SQ109: Another efflux pump inhibitor with a different mechanism of action.
AU1235: A compound with similar inhibitory effects on mycobacterial efflux pumps.
Verapamil and Chlorpromazine: Known efflux pump inhibitors with broader applications.
Uniqueness: Mycobactin-IN-1 is unique in its specific inhibition of the salicyl-adenosine monophosphate ligase enzyme, making it a targeted approach for disrupting mycobactin biosynthesis. This specificity distinguishes it from other efflux pump inhibitors that may have broader targets .
Properties
Molecular Formula |
C15H13ClN2O |
---|---|
Molecular Weight |
272.73 g/mol |
IUPAC Name |
2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol |
InChI |
InChI=1S/C15H13ClN2O/c16-11-7-5-10(6-8-11)13-9-14(18-17-13)12-3-1-2-4-15(12)19/h1-8,13,17,19H,9H2 |
InChI Key |
BMOZIGVHPNPVGU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NN=C1C2=CC=CC=C2O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.